molecular formula C10H8O2 B14279529 4-Oxo-4-phenylbut-2-enal CAS No. 127921-80-6

4-Oxo-4-phenylbut-2-enal

Cat. No.: B14279529
CAS No.: 127921-80-6
M. Wt: 160.17 g/mol
InChI Key: YJXXWALABNEMPS-UHFFFAOYSA-N
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Description

4-Oxo-4-phenylbut-2-enal (CAS: Not explicitly provided; structurally related to compounds in and ) is a γ-keto enal characterized by a conjugated α,β-unsaturated carbonyl system (C=O and C=C). This compound features a phenyl group at the 4-position and an aldehyde group at the terminal end of the but-2-enal backbone. It is a reactive intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as furans (e.g., 2-diisopropylamino-5-phenyl-furan) via reactions with amines . Its reactivity stems from the electrophilic nature of the α,β-unsaturated carbonyl system, enabling participation in cycloadditions, nucleophilic additions, and catalytic transformations.

Properties

CAS No.

127921-80-6

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-oxo-4-phenylbut-2-enal

InChI

InChI=1S/C10H8O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-8H

InChI Key

YJXXWALABNEMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Oxo-4-phenylbut-2-enal involves the reaction of beta-halogeno ethylbenzene with magnesium in an aprotic solvent to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired product . The reaction conditions typically involve maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization to isolate the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using high vacuum rectification to achieve a purity of no less than 97% .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-phenylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: 4-Oxo-4-phenylbutanoic acid.

    Reduction: 4-Hydroxy-4-phenylbut-2-enal.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Oxo-4-phenylbut-2-enal has several applications in scientific research:

Comparison with Similar Compounds

Structural Analogs with Varying Substituents on the Phenyl Ring

Several derivatives of 4-oxo-4-phenylbut-2-enoic acid (a carboxylic acid analog) have been synthesized with substituted phenyl groups, demonstrating how electronic and steric effects influence properties:

Compound Name Substituent on Phenyl Melting Point (°C) Key Reactivity/Application
(E)-4-Oxo-4-(p-tolyl)but-2-enoic acid 4-Methyl 158.3–160.1 Protein kinase B (PknB) inhibition
(E)-4-(4-Ethoxyphenyl)-4-oxobut-2-enoic acid 4-Ethoxy 72.9–74.5 Precursor for heterocyclic synthesis
4-(4-Acetylaminophenyl)-4-oxobut-2-enoic acid 4-Acetylamino Not reported Forms adducts with thiophenol/phenol

The acetyl amino group in facilitates nucleophilic reactions due to the amide’s polarity.

Functional Group Variations: Aldehyde vs. Acid vs. Ester

The terminal functional group significantly impacts reactivity and applications:

Compound Name Functional Group Reactivity/Application
4-Oxo-4-phenylbut-2-enal Aldehyde Forms furans with amines (e.g., diisopropyl amine)
4-Oxo-4-phenylbut-2-enoic acid Carboxylic acid Used in protein kinase inhibition
Ethyl 4-oxo-4-phenylbut-2-enoate Ester Higher volatility; used in catalytic syntheses

Key Insight : The aldehyde group in this compound is more electrophilic than the ester or acid, making it prone to nucleophilic attack. Carboxylic acid derivatives are often preferred in pharmaceutical applications due to their solubility and hydrogen-bonding capacity .

Positional Isomers and Heterocyclic Analogs

Variations in the oxo group position or aromatic ring substitution lead to distinct properties:

Compound Name Structural Feature Key Difference
2-Oxo-4-phenylbut-3-enoic acid Oxo at C2, double bond at C3 Altered conjugation; reduced reactivity
Ethyl 4-oxo-4-(thiophen-2-yl)butanoate Thiophene instead of phenyl Enhanced electron-withdrawing effects; used in heterocyclic synthesis
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Anilino substitution Bioactive reagent; distinct NMR signals

Key Insight : Thiophene-containing analogs (e.g., ) exhibit stronger electron-withdrawing effects than phenyl, altering reaction pathways. Positional isomers (e.g., 2-oxo vs. 4-oxo) show differences in conjugation and stability .

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